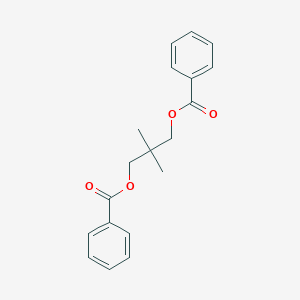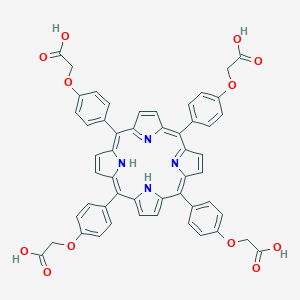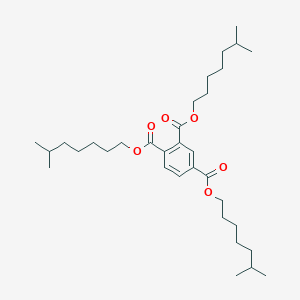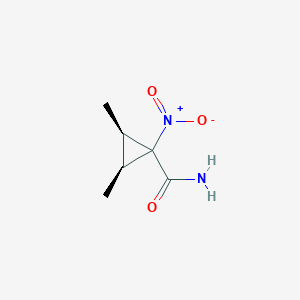
N-苄基甘氨酸乙酯
概述
描述
Ethyl 2-(benzylamino)acetate is an important chemical compound widely used as an intermediate in the synthesis of various chemical products. It is a colorless to light yellow liquid with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound is utilized in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .
科学研究应用
Ethyl 2-(benzylamino)acetate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: This compound is used in the development of new drugs and therapeutic agents. It can be a building block for the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Ethyl 2-(benzylamino)acetate is utilized in the production of pesticides and herbicides, contributing to agricultural productivity.
Dyestuff: It is employed in the synthesis of dyes and pigments used in the textile and printing industries.
安全和危害
N-Benzylglycine ethyl ester causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical . It is also advised to wash hands and any exposed skin thoroughly after handling .
作用机制
The mechanism of action of ethyl 2-(benzylamino)acetate depends on its specific application and the target molecule it interacts with. In general, this compound can act as a precursor or intermediate in various biochemical pathways. For example, in pharmaceutical applications, it may be involved in the synthesis of drugs that target specific enzymes or receptors. The molecular targets and pathways involved vary depending on the specific context of its use .
准备方法
Ethyl 2-(benzylamino)acetate can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
Reaction of Benzylamine with Ethyl Chloroacetate: Benzylamine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified by distillation or recrystallization to obtain ethyl 2-(benzylamino)acetate in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
化学反应分析
Ethyl 2-(benzylamino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert ethyl 2-(benzylamino)acetate to amines or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups. Reagents like alkyl halides or acyl chlorides can be used to introduce new substituents.
Hydrolysis: The ester group in ethyl 2-(benzylamino)acetate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
相似化合物的比较
Ethyl 2-(benzylamino)acetate can be compared with other similar compounds, such as:
Ethyl 2-(methylamino)acetate: This compound has a similar structure but with a methyl group instead of a benzyl group. It may exhibit different reactivity and applications due to the difference in substituents.
Ethyl 2-(phenylamino)acetate: This compound has a phenyl group instead of a benzyl group. The presence of the phenyl group can influence the compound’s chemical properties and reactivity.
N-Benzylglycine Ethyl Ester: This is another name for ethyl 2-(benzylamino)acetate and highlights its structural similarity to glycine derivatives.
Ethyl 2-(benzylamino)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
IUPAC Name |
ethyl 2-(benzylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLIZHBYWAICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214578 | |
| Record name | Ethyl N-(phenylmethyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | N-Benzylglycine ethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6436-90-4 | |
| Record name | N-Benzylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6436-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-(phenylmethyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-(phenylmethyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-(phenylmethyl)glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can N-Benzylglycine ethyl ester be quantified in a laboratory setting?
A: A reliable method for quantifying N-Benzylglycine ethyl ester is ultraviolet spectrophotometry []. This method exhibits a linear relationship between absorbance and concentration within a specific range (0–54.82 μg/mL) []. The molar absorptivity for this compound is 6.8×103 L·mol−1·cm−1 []. This technique offers high sensitivity, accuracy, and precision, making it suitable for analyzing samples from various production processes.
Q2: What insights does computational chemistry provide into the thermal decomposition mechanism of N-Benzylglycine ethyl ester?
A: Theoretical calculations using density functional theory (DFT) methods like B3LYP and MPW1PW91 with different basis sets (6-31G, 6-31+G*) suggest that N-Benzylglycine ethyl ester decomposes in the gas phase via a concerted, non-synchronous six-membered cyclic transition state []. This molecular mechanism involves the simultaneous breaking and forming of bonds within the molecule []. Further analysis indicates that the rate-determining step is the polarization of the C(=O)O-C bond, leading to a partial positive charge on the carbon atom adjacent to the ester oxygen []. These computational insights complement experimental kinetic data and contribute to a deeper understanding of the compound's thermal stability and decomposition pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)





![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)

